2-(3-methylphenoxy)ethyl phenylcarbamate
Description
2-(3-Methylphenoxy)ethyl phenylcarbamate (CAS 62643-98-5) is a carbamate derivative characterized by a phenoxyethyl backbone substituted with a 3-methylphenyl group and a phenylcarbamate moiety. Carbamates are widely studied for their biological activities, including antiadrenergic, pesticidal, and enzymatic inhibitory properties . The compound can be synthesized via reactions involving phenyl isocyanate and phenolic alcohols, a method common to carbamate chemistry .
Properties
IUPAC Name |
2-(3-methylphenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13-6-5-9-15(12-13)19-10-11-20-16(18)17-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDGICXGVEALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alkyl Chain Variations
- Methyl and Ethyl Derivatives: In a study of phenylcarbamic acid alkyl esters, methyl and ethyl derivatives (e.g., methyl (3-hydroxyphenyl)-carbamate, CAS 13683-89-1) exhibited lower beta-antiadrenergic activity compared to propyl and butyl analogs. The ethyl derivative of 2-(3-methylphenoxy)ethyl phenylcarbamate may similarly show moderate activity due to its intermediate alkyl chain length .
- Propyl and Butyl Derivatives: Propyl and butyl substitutions in aryloxyaminopropanol-based carbamates demonstrated enhanced chronotropic inhibition (pA2 = 6.81) and vasodilatory effects, suggesting that longer alkyl chains improve receptor interaction .
Phenoxy Group Modifications
- Fenoxycarb (Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate): This compound (CAS 72490-01-8) replaces the 3-methylphenoxy group with a 4-phenoxyphenoxy moiety, resulting in pesticidal rather than cardiovascular applications. The additional phenoxy group increases hydrophobicity, aligning with its use as an insect growth regulator .
- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: The introduction of chloro, nitro, and ethoxy groups enhances steric bulk and electron-withdrawing effects, likely altering target specificity compared to the simpler 3-methylphenoxy derivative .
Physicochemical Properties
Lipophilicity (logP)
Lipophilicity, a critical factor in drug absorption, was determined via HPLC for structurally related compounds. For example:
- Methyl (3-hydroxyphenyl)-carbamate : Lower logP due to the polar hydroxyl group .
- Propyl phenylcarbamate : Higher logP (estimated ~3.5) than ethyl or methyl analogs, correlating with improved membrane permeability .
- This compound: Predicted logP ~2.8–3.2 (based on alkyl-phenoxycarbamate trends), balancing solubility and bioavailability .
Crystallinity and Stability
- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate: Exhibits a disordered cyclohexene ring and hydrogen-bonded crystal structure, enhancing thermal stability.
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